molecular formula C15H20BClO2 B6281649 2-[(1Z)-2-(2-chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246920-03-4

2-[(1Z)-2-(2-chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6281649
CAS No.: 2246920-03-4
M. Wt: 278.6
InChI Key:
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Description

2-[(1Z)-2-(2-chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile organoboron compound. It is known for its utility in various chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is often synthesized through a coupling reaction between a boronic ester and a chlorophenyl-containing olefin. The reaction is typically carried out under palladium-catalyzed conditions with a base such as potassium carbonate.

Industrial Production Methods: On an industrial scale, this compound is produced through a similar catalytic process, but with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form boronic acid derivatives.

  • Reduction: It can be reduced to form simpler boron-containing compounds.

  • Substitution: Commonly, this compound undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with halides in the presence of a palladium catalyst.

Common Reagents and Conditions: Reactions typically use palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or THF.

Major Products: The primary products are often complex organic molecules useful in pharmaceuticals and materials science.

Scientific Research Applications

2-[(1Z)-2-(2-chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used extensively in:

  • Chemistry: As a reagent in organic synthesis for constructing carbon-carbon bonds.

  • Biology: In the development of new probes for biological imaging.

  • Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

  • Industry: In the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The compound acts as a nucleophilic partner in coupling reactions, where the boron center facilitates the formation of new bonds through its interaction with electrophilic species. Molecular targets include halides and other electrophilic carbon compounds.

Comparison with Similar Compounds

  • Phenylboronic Acid: Less stable but more reactive.

  • Pinacolborane: Used in different types of hydroborylation reactions.

  • Trimethylborate: More volatile, used in a narrower range of reactions.

Properties

CAS No.

2246920-03-4

Molecular Formula

C15H20BClO2

Molecular Weight

278.6

Purity

95

Origin of Product

United States

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